Product packaging for Fmoc-N-PEG36-acid(Cat. No.:)

Fmoc-N-PEG36-acid

Cat. No.: B8006581
M. Wt: 1897.2 g/mol
InChI Key: XXEJJMXFEIKVOC-UHFFFAOYSA-N
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Description

Fmoc-N-PEG36-acid is a useful research compound. Its molecular formula is C90H161NO40 and its molecular weight is 1897.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C90H161NO40 B8006581 Fmoc-N-PEG36-acid

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C90H161NO40/c92-89(93)9-11-95-13-15-97-17-19-99-21-23-101-25-27-103-29-31-105-33-35-107-37-39-109-41-43-111-45-47-113-49-51-115-53-55-117-57-59-119-61-63-121-65-67-123-69-71-125-73-75-127-77-79-129-81-82-130-80-78-128-76-74-126-72-70-124-68-66-122-64-62-120-60-58-118-56-54-116-52-50-114-48-46-112-44-42-110-40-38-108-36-34-106-32-30-104-28-26-102-24-22-100-20-18-98-16-14-96-12-10-91-90(94)131-83-88-86-7-3-1-5-84(86)85-6-2-4-8-87(85)88/h1-8,88H,9-83H2,(H,91,94)(H,92,93)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEJJMXFEIKVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H161NO40
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1897.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational Aspects of Polyethylene Glycol Linkers in Contemporary Chemical Biology

Polyethylene (B3416737) glycol (PEG) linkers, also known as PEG spacers, are polymers made of repeating ethylene (B1197577) oxide units. chempep.com In chemical biology, they are prized for their unique set of properties that make them ideal for connecting different molecular entities, such as drugs, proteins, and nanoparticles. chempep.comcreative-diagnostics.com

Key properties of PEG linkers include:

Water Solubility: The hydrophilic nature of the PEG chain significantly increases the water solubility of hydrophobic molecules it is attached to. chempep.comfcad.com

Biocompatibility: PEG is generally well-tolerated in biological systems, making it suitable for in vivo applications. chempep.comcreative-diagnostics.com

Low Immunogenicity: PEG typically does not provoke a strong immune response. chempep.combroadpharm.com

Flexibility: The PEG chain is highly flexible, allowing for movement and proper orientation of the conjugated molecules. chempep.com

"Stealth" Properties: The hydration shell created by the PEG linker can shield conjugated molecules from recognition by the immune system and enzymatic degradation, thereby extending their circulation time in the body. chempep.combroadpharm.com

PEG linkers can be either monodisperse, with a precisely defined length and molecular weight, or polydisperse, consisting of a mixture of polymers with a range of molecular weights. creative-diagnostics.combroadpharm.combiochempeg.com Fmoc-N-amido-PEG36-acid contains a monodisperse PEG chain, which ensures uniformity in the final conjugate. broadpharm.comsigmaaldrich.com The length of the PEG linker can be precisely controlled to achieve the desired spacing between the conjugated molecules. chempep.combiochempeg.com This is crucial in applications like antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras), where the distance between the targeting moiety and the payload can significantly impact efficacy. fcad.combroadpharm.combiochempeg.commedchemexpress.commedchemexpress.com

Principles of Fmoc Protecting Group Chemistry in Organic and Peptide Synthesis

The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for amines, widely used in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). wikipedia.orgcreative-peptides.com Its primary function is to temporarily block the reactivity of an amine group to prevent it from participating in unwanted side reactions during a chemical transformation. creative-peptides.com

The key features of Fmoc chemistry are:

Stability: The Fmoc group is stable under acidic and neutral conditions, making it compatible with a wide range of reaction conditions. wikipedia.orgtotal-synthesis.com This orthogonality allows for the selective removal of other protecting groups (like Boc, which is acid-labile) without affecting the Fmoc-protected amine. total-synthesis.compeptide.com

Cleavage: The Fmoc group is readily removed under mild basic conditions, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orgcreative-peptides.com The mechanism involves the abstraction of an acidic proton from the fluorenyl ring, leading to a β-elimination reaction that liberates the free amine, carbon dioxide, and a dibenzofulvene byproduct. peptide.comembrapa.br

Monitoring: The dibenzofulvene byproduct is highly fluorescent and absorbs UV light, which allows for the real-time monitoring of the deprotection reaction. wikipedia.org

In SPPS, an Fmoc-protected amino acid is coupled to a growing peptide chain immobilized on a solid support. creative-peptides.com The Fmoc group on the newly added amino acid is then removed with a base, exposing a new amine ready for the next coupling cycle. creative-peptides.comembrapa.br This iterative process allows for the efficient and controlled synthesis of peptides with a defined sequence. creative-peptides.com

Rational Design of Bifunctional Linkers for Molecular Construction

Chemical Synthesis Pathways for Fmoc-N-amido-PEG36-acid

The synthesis of Fmoc-N-amido-PEG36-acid is a multi-step process that requires careful control of reaction conditions and the use of specific precursors to ensure the desired heterobifunctional structure.

The synthesis of heterobifunctional PEG linkers like Fmoc-N-amido-PEG36-acid typically begins with a polyethylene (B3416737) glycol backbone that has distinct functional groups at each terminus. A common precursor is a PEG molecule functionalized with an amine at one end and a hydroxyl group at the other (H2N-PEG36-OH).

The synthetic process can be outlined as follows:

Amine Protection : The terminal amino group of the H2N-PEG36-OH precursor is reacted with a fluorenylmethyloxycarbonyl reagent. The most common reagents for this step are 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.com The reaction is typically carried out under basic conditions, for instance using sodium bicarbonate in a solvent mixture like dioxane and water. total-synthesis.com Fmoc-OSu is often preferred as it can reduce the formation of unwanted side products. total-synthesis.com

Oxidation to Carboxylic Acid : The terminal hydroxyl group of the Fmoc-protected PEG intermediate (Fmoc-NH-PEG36-OH) is then oxidized to a carboxylic acid. This transformation is a critical step to install the second functional group. Various oxidation methods can be employed, but a common approach involves the use of Jones reagent or other chromium-based oxidants. However, milder and more selective oxidation methods are often preferred to avoid any potential side reactions with the PEG chain or the Fmoc group.

Alternative Propionic Acid Moiety Introduction : An alternative route involves starting with a diamino-PEG precursor (H2N-PEG36-NH2). One amine is selectively protected with the Fmoc group. The remaining terminal amine is then reacted with succinic anhydride, which results in the formation of a terminal carboxylic acid via an amide linkage, yielding the final product structure. This method is common for creating PEG-succinimidyl succinate (B1194679) derivatives. nih.gov

The purity of the final product is crucial, and chromatographic techniques are often employed for purification. The monodisperse nature of the dPEG® variant of this compound ensures a precise molecular weight, which is a significant advantage over traditional, polydisperse PEG polymers. sigmaaldrich.com

The use of protecting groups is fundamental in the synthesis of complex molecules like Fmoc-N-amido-PEG36-acid. The Fmoc group is a temporary protecting group for the primary amine. iris-biotech.de

Key features of the Fmoc protecting group:

Base Lability : The Fmoc group is stable under acidic conditions but is readily cleaved by treatment with a mild base, typically a 20% solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). altabioscience.comnih.gov

Orthogonality : This base-lability makes the Fmoc group "orthogonal" to acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) or tert-butyl (tBu) groups. iris-biotech.dealtabioscience.commasterorganicchemistry.com This orthogonality is a cornerstone of modern chemical synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). It allows for the selective deprotection of the Fmoc-protected amine without affecting other acid-labile protecting groups on the molecule, enabling sequential and site-specific modifications. iris-biotech.dealtabioscience.com For instance, a peptide can be synthesized on a resin, its side chains protected with acid-labile groups, while the N-terminal amine is protected with Fmoc. The Fmoc group can be removed to allow for chain elongation, and all the acid-labile groups can be removed simultaneously at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA). iris-biotech.de

This strategic use of the Fmoc group provides precise control over the reaction sequence, preventing unwanted side reactions and ensuring that conjugation occurs at the desired position. iris-biotech.de

Post-Synthetic Chemical Modification and Derivatization

Once synthesized, the two terminal groups of Fmoc-N-amido-PEG36-acid can be chemoselectively manipulated for conjugation to various molecules.

The removal of the Fmoc protecting group is a critical step to unmask the primary amine for subsequent reactions.

Deprotection Mechanism : The deprotection is typically achieved by treating the compound with a secondary amine base, such as piperidine. altabioscience.comnih.gov The mechanism proceeds via a β-elimination reaction. The base abstracts the acidic proton from the C9 position of the fluorene (B118485) ring, leading to the elimination of dibenzofulvene and carbon dioxide, and the release of the free primary amine. altabioscience.com The excess amine base also acts as a scavenger for the reactive dibenzofulvene byproduct. altabioscience.com

ReagentTypical ConditionsNotes
Piperidine 20-50% in DMFThe most common and efficient reagent for Fmoc removal. altabioscience.comnih.gov
Piperazine Similar concentration to piperidineAn alternative secondary amine that can also be used effectively. nih.gov
DBU 1-2% as an auxiliary base1,8-Diazabicyclo[5.4.0]undec-7-ene can be added to accelerate slow deprotection reactions. iris-biotech.de

Once deprotected, the resulting free amine is a potent nucleophile. It can readily react with electrophilic functional groups, most commonly activated carboxylic acids (e.g., NHS esters), to form stable amide bonds. cd-bioparticles.netbroadpharm.com This reactivity is the basis for its use in conjugating the PEG linker to proteins, peptides, or other molecules.

The terminal carboxylic acid group is relatively unreactive on its own and must be activated to facilitate conjugation with nucleophiles, such as primary amines on a target molecule. ucl.ac.begoogle.com

Activation Mechanism : The most common strategy involves converting the carboxylic acid into a more reactive species, typically an active ester. This is usually achieved using a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). cd-bioparticles.netnih.gov

Stable Intermediates : To improve efficiency and stability in aqueous solutions, N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, is often added. encapsula.com The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then quickly converted into a more stable NHS ester. encapsula.com This active ester can be purified and stored, or used in situ to react with a primary amine on a target molecule, forming a stable amide bond and releasing NHS as a byproduct. cd-bioparticles.netnih.gov Other peptide coupling reagents like HATU can also be used for activation. broadpharm.com

Activating AgentAdditiveResulting Active Species
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)NHS or Sulfo-NHSNHS ester or Sulfo-NHS ester
DCC (Dicyclohexylcarbodiimide)NHSNHS ester
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)-Activated acyl-uronium salt

This two-ended reactivity allows Fmoc-N-amido-PEG36-acid to act as a true linker, first attaching to one molecule via its carboxylic acid end, followed by deprotection of the Fmoc group and attachment to a second molecule.

The length of the PEG chain is a critical parameter that significantly influences both the synthetic process and the properties of the final conjugate. A chain of 36 ethylene (B1197577) glycol units is considered a long spacer. sigmaaldrich.com

Impact on Product Characteristics :

Solubility and Hydrodynamics : PEGylation, or the attachment of PEG chains, dramatically increases the hydrodynamic radius of a molecule. chempep.com This creates a hydration shell that enhances water solubility and can mask the conjugated molecule from the immune system, reducing antigenicity and immunogenicity. chempep.compreprints.org

Pharmacokinetics : The increased size effectively reduces renal clearance, leading to a significantly longer circulation half-life in the body. preprints.orgacs.orgresearchgate.net

Steric Hindrance : While beneficial, very long PEG chains can also introduce steric hindrance, which may interfere with the binding of a conjugated drug or protein to its target, potentially reducing its biological activity. nih.govmdpi.com Studies have shown that there is often an optimal PEG length for maximum efficacy, and chains that are too long can lead to reduced effectiveness. preprints.orgmdpi.com

Impact on Synthetic Efficiency :

Reaction Kinetics : The long, flexible PEG36 chain can impact reaction kinetics. While it can provide spacing to overcome steric hindrance between two large conjugated molecules, the chain's own flexibility and potential for entanglement might slightly decrease conjugation efficiency compared to shorter linkers by shielding the reactive ends. researchgate.net

Purification : The high molecular weight and hydrophilic nature of the PEG36 chain can facilitate the purification of conjugates, particularly when separating from smaller, unreacted molecules.

Modulation of Aqueous Solubility via PEG Spacer

A significant challenge in the development of therapeutic and diagnostic agents is the often-poor water solubility of hydrophobic molecules, such as certain peptides, small molecule drugs, and photosensitizers. wikipedia.orgump.edu.pl The incorporation of a polyethylene glycol (PEG) spacer, a key feature of Fmoc-N-amido-PEG36-acid, effectively addresses this issue. wikipedia.orgpurepeg.comaxispharm.com

The hydrophilic nature of the 36-unit PEG chain dramatically increases the aqueous solubility of the molecule to which it is attached. cd-bioparticles.netbroadpharm.cominterchim.com This process, known as PEGylation, can prevent the aggregation of hydrophobic drugs and proteins, thereby enhancing their bioavailability and therapeutic efficacy. wikipedia.orgmdpi.com Research has shown that PEGylating hydrophobic peptides can render them water-soluble. sigmaaldrich.comsigmaaldrich.com The amphiphilic character of molecules like Fmoc-N-amido-PEG36-acid allows for the formation of structures such as micelles and nanoparticles, where the hydrophobic core is shielded by the hydrophilic PEG shell. mdpi.com

Key Findings on PEGylation and Solubility:

FindingImpact on SolubilityReference
PEG chains are hydrophilic.Increases the solubility of conjugated molecules in aqueous solutions. cd-bioparticles.netbroadpharm.cominterchim.com
PEGylation prevents aggregation.Improves the bioavailability of hydrophobic drugs and proteins. wikipedia.orgmdpi.com
PEGylation of peptides.Can make hydrophobic peptides soluble in water. sigmaaldrich.comsigmaaldrich.com
Amphiphilic nature.Enables the formation of drug-delivery systems like micelles. mdpi.com

Optimization of Linker Dimensions for Intermolecular Spacing

The 36-unit PEG chain in Fmoc-N-amido-PEG36-acid provides a long and flexible spacer arm, which is critical for optimizing the distance between two conjugated molecules. sigmaaldrich.comsigmaaldrich.com This spacing is crucial in various applications, such as in the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems. purepeg.commolecularcloud.org

The length of the PEG linker can be precisely controlled, allowing for the fine-tuning of intermolecular spacing. interchim.comcreativepegworks.com This is important for ensuring that the conjugated molecules can interact effectively with their targets without steric hindrance. For instance, in ADCs, the linker must be long enough to allow the drug to reach its target cell without being obstructed by the antibody. molecularcloud.org The extended hydrodynamic volume of PEGylated molecules also contributes to their prolonged circulation time in the body by reducing renal clearance. wikipedia.orgsigmaaldrich.comsigmaaldrich.com

Impact of PEG Linker Length on Molecular Properties:

PropertyEffect of Increased Linker LengthReference
Intermolecular SpacingProvides greater distance between conjugated molecules. sigmaaldrich.comsigmaaldrich.com
Steric HindranceCan be minimized to allow for effective target interaction. molecularcloud.org
Hydrodynamic VolumeIncreases, leading to reduced renal clearance. wikipedia.orgsigmaaldrich.comsigmaaldrich.com
Circulation TimeProlonged due to increased size and reduced clearance. wikipedia.orgnih.gov

Orthogonal Reactivity for Selective Bioconjugation

Fmoc-N-amido-PEG36-acid possesses two distinct reactive functional groups, the Fmoc-protected amine and the terminal carboxylic acid, which exhibit orthogonal reactivity. cd-bioparticles.netbroadpharm.com This means that each group can be reacted selectively without interfering with the other, allowing for a controlled and stepwise conjugation process. nih.gov

The Fmoc protecting group on the amine is stable under a variety of reaction conditions but can be readily removed using a base, such as piperidine, to reveal the free amine. cd-bioparticles.netbroadpharm.combeilstein-journals.org This free amine can then be conjugated to a molecule containing a compatible reactive group.

Conversely, the terminal carboxylic acid can be activated using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to react with primary amine groups on another molecule, forming a stable amide bond. cd-bioparticles.netbroadpharm.com This orthogonal protection strategy is fundamental in solid-phase peptide synthesis (SPPS) and allows for the precise assembly of complex biomolecules. beilstein-journals.orgnih.gov

Orthogonal Reactivity of Fmoc-N-amido-PEG36-acid:

Functional GroupProtecting/Activating AgentDeprotection/Reaction ConditionResulting Reactive GroupReference
AmineFmocBase (e.g., Piperidine)Free Amine cd-bioparticles.netbroadpharm.combeilstein-journals.org
Carboxylic AcidEDC, HATU-Activated Ester cd-bioparticles.netbroadpharm.com

This selective reactivity makes Fmoc-N-amido-PEG36-acid an invaluable tool for constructing well-defined bioconjugates for a wide range of applications, including the development of PROTACs (Proteolysis Targeting Chimeras), theranostic agents, and various drug delivery systems. medchemexpress.comtaskcm.com

Applications in Peptide and Protein Conjugation Research

Integration within Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence on an insoluble resin support. peptide.comnih.gov The use of heterobifunctional linkers like Fmoc-N-amido-PEG36-acid within the SPPS workflow allows for the introduction of long, flexible spacers and functional handles for subsequent modifications.

The Fmoc group is a base-labile protecting group for primary and secondary amines and is fundamental to one of the most common strategies in SPPS. nih.govchempep.com Its stability in acidic conditions allows for the use of acid-labile protecting groups on amino acid side chains, providing an orthogonal protection scheme. chempep.com

The synthesis cycle involves two primary steps:

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). uci.eduluxembourg-bio.com This reaction proceeds via a β-elimination mechanism, liberating the N-terminal amine for the next coupling step. chempep.com

Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., HATU, HBTU, or DCC/HOBt) and added to the resin to form a new peptide bond with the freshly deprotected amine. luxembourg-bio.comnih.gov

Fmoc-N-amido-PEG36-acid can be incorporated into this cycle. Its terminal carboxylic acid can be activated and coupled to a free amine on the peptide-resin, just like an amino acid. broadpharm.comcd-bioparticles.net Once coupled, the Fmoc group on the PEG linker can be removed using the standard piperidine treatment, revealing a primary amine at the end of the long PEG chain, which is then available for further elongation or conjugation.

The ability to introduce modifications at specific locations is crucial for creating functional peptides. Fmoc-N-amido-PEG36-acid facilitates such site-specific functionalization. By strategically deprotecting a specific amino acid side chain (e.g., the ε-amino group of a lysine (B10760008) residue) while keeping the N-terminus protected, the linker's carboxylic acid can be directed to react exclusively at that site. nih.gov

This process typically involves:

Synthesizing a peptide with an orthogonally protected amino acid (e.g., Lys(Mtt) or Lys(Alloc)) at the desired modification site.

Selectively removing the side-chain protecting group while the peptide remains on the solid support.

Coupling the Fmoc-N-amido-PEG36-acid to the deprotected side chain.

This approach allows the PEG linker to be attached to a specific internal position or the C-terminus of a peptide, providing precise control over the final architecture of the conjugate. nih.gov

Table 1: Comparison of Common Coupling Reagents Used in SPPS

Coupling ReagentFull NameActivation MechanismKey Advantages
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateForms an active O-acylisourea esterHigh efficiency, fast reaction times, low racemization
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateForms an active HOBt esterEffective and widely used, good for standard couplings
DCC/HOBtN,N'-Dicyclohexylcarbodiimide / HydroxybenzotriazoleDCC activates the carboxylic acid, HOBt suppresses side reactionsCost-effective, established method

PEGylation of Peptides for Enhanced Biophysical Attributes

PEGylation is the covalent attachment of polyethylene (B3416737) glycol chains to molecules, most notably therapeutic peptides and proteins. bachem.com This modification can dramatically improve the pharmacological properties of a peptide by increasing its hydrodynamic size and shielding it from the biological environment. peptide.comcreativepegworks.com Fmoc-N-amido-PEG36-acid is a defined, monodisperse PEGylating agent, ensuring homogeneity in the final product, in contrast to traditional PEG reagents which are often heterogeneous mixtures. peptide.com

The attachment of a large, flexible PEG chain can also influence the conformational dynamics of a peptide. acs.org While the PEG chain itself is highly flexible, its presence can:

Stabilize Native Conformations: In some cases, the PEG chain can act as a "molecular chaperone," preventing aggregation and helping the peptide maintain its active conformation. peptide.com

Induce Structural Changes: The steric bulk of the PEG chain may interfere with the natural folding of the peptide, potentially impacting its binding affinity to its target. acs.org Therefore, the site of PEGylation must be carefully chosen to minimize interference with biologically important domains. bachem.com

Table 2: Illustrative Impact of PEGylation on Peptide Solubility

PeptideModificationRelative Aqueous Solubility
Hydrophobic Model Peptide (HMP)UnmodifiedLow
HMP-PEG36Conjugated with a PEG36 linkerHigh
Amphipathic Model Peptide (AMP)UnmodifiedModerate
AMP-PEG36Conjugated with a PEG36 linkerVery High

One of the primary limitations of therapeutic peptides is their rapid degradation by proteases in the body. nih.gov PEGylation provides a powerful strategy to enhance proteolytic stability. nih.gov The PEG36 chain of the linker creates a steric shield around the peptide backbone. peptide.comcreativepegworks.com This "cloud" of PEG hinders the approach of proteolytic enzymes, physically blocking their access to cleavage sites on the peptide. creativepegworks.com This increased resistance to enzymatic degradation leads to a longer circulating half-life in vivo. bachem.compeptide.com Studies have consistently shown that the degree of protection is related to the size and density of the PEG chains attached. researchgate.net

Advanced Protein and Antibody Conjugation Strategies

The principles of using Fmoc-N-amido-PEG36-acid extend from peptides to larger biomolecules like proteins and antibodies. The linker is particularly valuable in the construction of Antibody-Drug Conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody that targets tumor cells. broadpharm.com

In this context, Fmoc-N-amido-PEG36-acid can serve as a component of the ADC linker system. For instance, the carboxylic acid end can be coupled to a reactive group on the antibody, such as the side chain of a lysine residue. nih.gov Following this conjugation, the Fmoc group is removed to expose the terminal amine. This amine can then be used to attach a payload molecule, often through another linker moiety. The inclusion of the long, hydrophilic PEG36 chain can help to improve the solubility and pharmacokinetic profile of the entire ADC, mitigating the aggregation that can be caused by linking hydrophobic drug molecules to the antibody. nih.gov

Contributions to Advanced Targeted Delivery Systems Research

: Nanoparticle Surface Functionalization for Targeted Delivery

The surface modification of nanoparticles is a critical strategy to enhance their therapeutic efficacy by improving circulation time, stability, and target-specific delivery. Fmoc-N-amido-PEG36-acid serves as a valuable building block in this context, enabling the covalent attachment of various functional moieties to the nanoparticle surface.

Development of Optimized Liposomal Formulations

The hydrophilic and flexible nature of the PEG36 chain in Fmoc-N-amido-PEG36-acid plays a pivotal role in the development of optimized liposomal formulations. Researchers have utilized this linker to create sterically stabilized liposomes, often referred to as "stealth" liposomes, which can evade the mononuclear phagocyte system, leading to prolonged circulation times and increased accumulation at tumor sites.

In a notable study, Fmoc-N-amido-PEG36-acid was incorporated into an engineered nanoplatform designed to overcome the acidic tumor microenvironment and enhance chemotherapy. broadpharm.com The long PEG chain helps to shield the nanoparticle from opsonization and rapid clearance. The terminal carboxylic acid of the linker provides a convenient attachment point for targeting ligands or other functional molecules, allowing for the creation of multifunctional liposomal systems.

One area of investigation involves the use of Fmoc-N-amido-PEG36-acid in the preparation of lipo-oligomer nanoformulations for the targeted intracellular delivery of proteins. chemicalbook.com The bifunctional nature of the linker allows for its integration into the lipid bilayer of the liposome (B1194612) while presenting a reactive group for the conjugation of targeting peptides or antibodies.

Mechanistic Studies of Enhanced Cellular Uptake in Nanocarriers

The presence of a long PEG chain, such as the one in Fmoc-N-amido-PEG36-acid, on the surface of nanocarriers can influence their interaction with cells and the subsequent mechanisms of cellular uptake. While PEGylation is primarily known for its "stealth" properties, the length and density of the PEG chains can be fine-tuned to optimize cellular internalization.

Research in this area investigates how the PEG36 linker affects the "protein corona" that forms around nanoparticles in biological fluids. The composition of this protein corona can significantly impact receptor-mediated endocytosis and other uptake pathways. By controlling the surface chemistry with well-defined linkers like Fmoc-N-amido-PEG36-acid, researchers can gain a better understanding of these complex interactions and design nanocarriers with enhanced and specific cellular uptake profiles. Studies have shown that the length of the PEG linker can influence the accessibility of targeting ligands to their receptors, thereby modulating the efficiency of cellular uptake.

Rational Design and Synthesis of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy.

Linker Length and Conformation Optimization in PROTAC Efficacy

Fmoc-N-amido-PEG36-acid, as a PEG-based PROTAC linker, offers a defined length and flexibility that can be crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The extended PEG36 chain provides sufficient spatial separation between the two binding moieties, allowing them to simultaneously engage their respective proteins with minimal steric hindrance.

PROTAC Linker ComponentKey FeatureImpact on PROTAC Efficacy
Linker Type PEG, Alkyl, etc.Influences solubility, cell permeability, and ternary complex stability.
Linker Length Number of atomsDetermines the distance and orientation between the target and E3 ligase.
Linker Composition Hydrophilicity/hydrophobicityAffects physicochemical properties and potential for off-target interactions.

Strategies for Modular PROTAC Library Generation

The chemical handles provided by Fmoc-N-amido-PEG36-acid are highly amenable to modular strategies for generating PROTAC libraries. The Fmoc-protected amine can be deprotected under mild basic conditions to reveal a primary amine, which can then be coupled to a variety of E3 ligase-binding ligands. Similarly, the terminal carboxylic acid can be activated and reacted with an amine-containing target-binding ligand.

This modular approach, often employing techniques like solid-phase synthesis or solution-phase coupling reactions, allows for the rapid and systematic variation of the target ligand, E3 ligase ligand, and the linker itself. The defined length of the PEG36 linker serves as a constant while other components are varied, or a library of linkers with different PEG lengths can be synthesized to explore the optimal linker length for a given target and E3 ligase pair.

Linker Development for Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The linker that connects the antibody to the payload is a critical component that influences the stability, efficacy, and safety of the ADC.

Fmoc-N-amido-PEG36-acid is also utilized in the development of ADC linkers. creative-biolabs.com The PEG component can enhance the solubility and stability of the ADC and may also influence its pharmacokinetic profile. The terminal reactive groups of the linker allow for the site-specific conjugation of the payload to the antibody, which is a key aspect of modern ADC design to ensure a homogeneous product with a defined drug-to-antibody ratio (DAR). The hydrophilic nature of the PEG linker can help to mitigate the aggregation of ADCs, which can be a concern with hydrophobic payloads.

Involvement in Supramolecular Chemistry and Advanced Materials Science

Engineering of Self-Assembled Hydrogel Systems

Hydrogels, three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, are of significant interest for biomedical applications. The self-assembly of small molecules, particularly peptides, into fibrous networks that form hydrogels is a key area of supramolecular chemistry.

The Fmoc group plays a crucial role in directing the self-assembly of peptides into hydrogels. The aromatic fluorenyl rings of the Fmoc moiety can engage in π-π stacking interactions, which, in concert with hydrogen bonding between the peptide backbones, drive the formation of β-sheet-like structures. These structures further assemble into nanofibers, which entangle to form a stable hydrogel matrix. Self-assembled Fmoc-peptides are recognized as a platform for creating nanostructures and hydrogels for applications in tissue engineering and drug delivery. nih.gov

While the direct self-assembly of Fmoc-N-amido-PEG36-acid into a hydrogel is not extensively documented, its structure is pertinent to the design of more complex hydrogel-forming systems. The long, flexible, and hydrophilic PEG36 chain can be incorporated into peptide sequences to influence the properties of the resulting hydrogels. PEGylation of self-assembling peptides has been shown to affect the kinetics of gel formation and the mechanical properties of the hydrogel. The presence of a long PEG chain can introduce hydrophilicity and steric hindrance, potentially modulating the π-π stacking interactions of the Fmoc groups and the hydrogen bonding of the peptide units.

FeatureInfluence of Fmoc GroupInfluence of PEG Chain
Driving Force for Self-Assembly π-π stacking of aromatic ringsModulates intermolecular interactions through steric effects and hydrophilicity
Secondary Structure Promotes β-sheet formationCan influence the packing of peptide backbones
Hydrogel Properties Contributes to fiber formation and gel stiffnessAffects gelation kinetics, water content, and mechanical strength
Biocompatibility Generally biocompatibleEnhances biocompatibility and reduces immunogenicity

A key advantage of supramolecular hydrogels is their potential for environmental responsiveness. The non-covalent interactions holding the gel network together can be disrupted or modulated by external stimuli such as pH, temperature, or the presence of specific ions.

The carboxylic acid terminus of Fmoc-N-amido-PEG36-acid provides a handle for introducing pH sensitivity. At pH values above its pKa, the carboxylic acid will be deprotonated to a carboxylate, introducing negative charges that can lead to electrostatic repulsion and potentially hydrogel dissolution. Conversely, at lower pH, the protonated carboxylic acid can participate in hydrogen bonding, stabilizing the gel network.

The properties of hydrogels containing PEG chains can also be tuned. The length and density of PEG chains can be adjusted to control the water content, mesh size, and mechanical stiffness of the hydrogel. This tunability is crucial for creating hydrogels that mimic the specific properties of biological tissues for applications in regenerative medicine.

Surface Engineering and Functionalization for Research Platforms

The unique properties of Fmoc-N-amido-PEG36-acid make it a valuable reagent for modifying surfaces to create functional platforms for a variety of research applications.

Carbon nanotubes (CNTs) possess exceptional mechanical and electrical properties but are notoriously difficult to disperse in aqueous solutions due to their hydrophobicity. Non-covalent functionalization with amphiphilic molecules is a common strategy to improve their dispersibility and biocompatibility.

The Fmoc group of molecules similar to Fmoc-N-amido-PEG36-acid can adsorb onto the surface of single-walled carbon nanotubes (SWNTs) through π-π stacking interactions. marmara.edu.tr The long, hydrophilic PEG chain then extends into the aqueous environment, providing a steric barrier that prevents the nanotubes from aggregating and enhances their stability in water. marmara.edu.tr A study demonstrated that Fmoc-amino acid-bearing PEG chains can effectively disperse SWNTs in aqueous media, with longer PEG chains providing greater stability. nih.gov The choice of the amino acid attached to the Fmoc group can also influence the interaction energy with the SWNT surface. marmara.edu.tr

This approach allows for the preparation of stable aqueous dispersions of CNTs without altering their intrinsic electronic properties, which is a significant advantage over covalent functionalization methods. These functionalized CNTs can then be used in various biomedical applications, such as drug delivery and bioimaging.

ParameterObservation
Interaction with SWNTs Fmoc group adsorbs via π-π stacking
Aqueous Dispersion PEG chain provides hydrophilicity and steric stabilization
Stability Longer PEG chains lead to more stable dispersions
Biocompatibility PEGylation reduces the cytotoxicity of CNTs

The terminal carboxylic acid group of Fmoc-N-amido-PEG36-acid provides a reactive site for covalent attachment to surfaces. Substrates such as glass, gold, or polymer films can be pre-functionalized with amine groups, which can then react with the carboxylic acid of Fmoc-N-amido-PEG36-acid to form a stable amide bond.

This surface modification results in a dense layer of PEG chains, a technique often referred to as "PEGylation." PEGylated surfaces are well-known for their ability to resist non-specific protein adsorption and cell adhesion. This "anti-fouling" property is highly desirable in many biomedical applications, including:

Biosensors: To minimize background noise and improve the signal-to-noise ratio.

Medical Implants: To enhance biocompatibility and reduce the foreign body response.

Cell Culture Platforms: To create patterned surfaces that direct cell attachment and growth to specific regions.

Furthermore, the Fmoc-protected amine at the other end of the molecule can be deprotected under basic conditions to reveal a primary amine. This amine can then be used to immobilize bioactive molecules, such as peptides, proteins, or antibodies, onto the surface. This allows for the creation of highly specific and functionalized substrates for a wide range of biomedical research applications, including cell adhesion studies, immunoassays, and tissue engineering scaffolds.

Analytical Characterization and Computational Approaches in Fmoc N Amido Peg36 Acid Research

Spectroscopic and Chromatographic Characterization of Conjugates

The characterization of molecules conjugated with Fmoc-N-amido-PEG36-acid is a multi-step process essential for confirming successful synthesis, assessing purity, and determining structural integrity. The significant size and polydispersity of the PEG chain present unique analytical challenges. nih.govresearchgate.net

Spectroscopic methods are fundamental to confirming the chemical identity of these conjugates. Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify the presence of characteristic proton signals from the Fmoc group (typically between 7.3–7.8 ppm), the PEG backbone (around 3.6 ppm), and the conjugated molecule. nih.gov For instance, in the characterization of a PEG-Fmoc conjugate, the successful synthesis was confirmed by identifying the methylene (B1212753) protons of the PEG backbone and the distinct proton signals of the Fmoc group. nih.gov

Mass Spectrometry (MS) is indispensable for determining the molecular weight of the conjugates. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are particularly well-suited for analyzing large, PEGylated molecules and can confirm the degree of PEGylation. researchgate.netchromatographyonline.com A challenge in MS is the heterogeneity of the PEG chain, which can lead to a distribution of masses rather than a single peak. nih.govspringernature.com To overcome this, specialized liquid chromatography/mass spectrometry (LC/MS) methods have been developed. One such method involves the post-column addition of amines, which reduces the charge state of the PEGylated compounds, simplifying the mass spectra and allowing for accurate mass determination even for large conjugates. nih.gov Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) can be used to analyze surfaces modified with Fmoc-PEG-acid, where characteristic fragments, such as [C₁₄H₁₁]⁺ at m/z = 179.1 for the Fmoc group and [C₂H₅O]⁺ at m/z = 45.0 for the ethylene (B1197577) glycol repeat unit, confirm successful immobilization. nih.gov

Chromatographic techniques are crucial for the purification and purity assessment of Fmoc-N-amido-PEG36-acid conjugates. Reversed-phase high-performance liquid chromatography (RP-HPLC) is widely used, but the behavior of PEGylated molecules is complex. nih.gov The retention time is influenced by both the hydrophobicity of the conjugated peptide or molecule and the length of the PEG chain; longer PEG chains generally lead to increased retention times. researchgate.netnih.gov The inherent polydispersity of PEG can cause significant peak broadening in RP-HPLC chromatograms. nih.gov

Size-exclusion chromatography (SEC) is another key technique that separates molecules based on their hydrodynamic volume. chromatographyonline.com SEC can effectively resolve native proteins from their PEGylated forms (mono-, di-, etc.), as the covalent attachment of the large PEG chain results in a significant increase in molecular size. chromatographyonline.com Ion-exchange chromatography (IEC) can also be employed to separate different isoforms of PEGylated proteins. chromatographyonline.com

Table 1: Spectroscopic and Chromatographic Techniques for Characterization
TechniqueAbbreviationInformation ObtainedKey Findings/Considerations
Nuclear Magnetic ResonanceNMRConfirmation of chemical structure, presence of functional groups (Fmoc, PEG).Characteristic signals for Fmoc (7.3-7.8 ppm) and PEG (3.6 ppm) are key identifiers. nih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass SpectrometryMALDI-TOF MSMolecular weight determination, confirmation of PEGylation degree.Effective for large molecules; can confirm 1:1 PEGylation. researchgate.net
Liquid Chromatography/Mass SpectrometryLC/MSAccurate mass determination of heterogeneous PEGylated products.Post-column addition of amines simplifies spectra for high-mass PEGs. nih.gov
Time-of-Flight Secondary Ion Mass SpectrometryToF-SIMSSurface chemical analysis, confirmation of immobilized conjugates.Detects characteristic fragments of Fmoc and PEG on surfaces. nih.gov
Reversed-Phase High-Performance Liquid ChromatographyRP-HPLCSeparation and purity assessment.Retention time increases with PEG chain length; polydispersity causes peak broadening. researchgate.netnih.gov
Size-Exclusion ChromatographySECSeparation based on molecular size, analysis of PEGylation degree.Resolves native molecules from mono- and di-PEGylated species. chromatographyonline.com

Microscopic and Scattering Techniques for Supramolecular Assembly Analysis

The presence of the Fmoc group gives Fmoc-N-amido-PEG36-acid and its derivatives the ability to self-assemble into supramolecular structures like nanofibers, ribbons, and hydrogels. nih.govnih.gov This self-assembly is driven by a combination of π-π stacking of the aromatic Fmoc moieties and hydrogen bonding. nih.gov A variety of microscopic and scattering techniques are employed to visualize and characterize these nanoscale and microscale architectures. beilstein-journals.org

Microscopy techniques provide direct visualization of the self-assembled morphologies. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to image the surface and internal structures of these materials, respectively, revealing features like fiber networks in hydrogels. nih.gov Atomic Force Microscopy (AFM) offers higher resolution imaging of the nanofiber dimensions and can show how the assembled structures change under different conditions, such as the addition of salts. nih.gov Optical microscopy is also a valuable tool for observing larger-scale morphologies, such as the formation of flower-like or fiber-like assemblies from Fmoc-modified amino acids under varying concentrations and temperatures. chemrxiv.orgchemrxiv.org

Scattering techniques provide bulk-averaged structural information over multiple length scales. beilstein-journals.org X-ray Diffraction (XRD), including Wide-Angle X-ray Diffraction (WAXD) and Small-Angle X-ray Scattering (SAXS), is a non-destructive method that yields information about the atomic and molecular arrangement. nih.gov WAXD can confirm the presence of β-sheet structures, which are common in the self-assembly of Fmoc-peptides, while SAXS probes larger structures on the nanometer scale, defining the size, shape, and spacing of the self-assembled fibrils or micelles. nih.govnih.gov Small-Angle Neutron Scattering (SANS) is complementary to SAXS and is particularly useful for analyzing the microstructure of hydrogels, providing contrast by using different isotopes (e.g., hydrogen vs. deuterium). beilstein-journals.orgnih.gov

Table 2: Microscopic and Scattering Techniques for Supramolecular Analysis
TechniqueAbbreviationType of AnalysisInformation Provided
Scanning Electron MicroscopySEMImagingProvides surface morphology of self-assembled structures. nih.gov
Transmission Electron MicroscopyTEMImagingVisualizes internal nanostructures like nanofibers and nanoribbons. nih.gov
Atomic Force MicroscopyAFMImagingHigh-resolution imaging of fiber dimensions and surface topography. nih.gov
Optical Microscopy-ImagingObserves microscale morphologies and their transitions with temperature/concentration. chemrxiv.org
Small-Angle X-ray ScatteringSAXSScatteringDetermines the size, shape, and arrangement of nanoscale structures (e.g., fibrils, micelles). nih.govnih.gov
Wide-Angle X-ray DiffractionWAXDScatteringCharacterizes atomic-level arrangement, such as β-sheet formation in peptide assemblies. nih.gov
Small-Angle Neutron ScatteringSANSScatteringProbes material structures on the nanometer to micrometer scale, useful for hydrogel microstructures. nih.gov

Computational Modeling and Simulation for Mechanistic Insights

Computational methods, particularly molecular dynamics (MD) simulations, offer powerful tools to complement experimental characterization. nih.gov MD simulations can provide atomic-level insights into the structure, dynamics, and interactions of Fmoc-N-amido-PEG36-acid conjugates and their self-assembled systems, which are often difficult to obtain through experiments alone. nih.gov

Simulations of PEGylated systems can elucidate how the PEG chain affects the conformation and stability of a conjugated protein or peptide. nih.gov For PEG-peptide hydrogels, atomistic MD studies can predict key structural properties like mesh size and the available pore space for diffusion. lammps.org These simulations also allow for the investigation of the chemical environment surrounding specific parts of the conjugate, such as the interactions between the PEG chain, the peptide, and the water solvent. lammps.org For example, simulations have shown that the environment around a peptide sequence in a PEG-peptide hydrogel can be more hydrophobic, which has implications for interactions with enzymes. lammps.org

Furthermore, computational models can be used to study the self-assembly process itself. By simulating the interactions between multiple Fmoc-N-amido-PEG36-acid molecules, researchers can investigate the initial stages of aggregation and the forces driving the formation of larger structures. These simulations can help rationalize the morphologies observed in microscopy experiments and provide a deeper understanding of the relationship between molecular structure and macroscopic material properties. nih.gov The mechanical properties of resulting hydrogels, such as their elastic moduli, can also be examined through simulation, providing a link between molecular-level interactions and bulk characteristics. lammps.org The development of both all-atom and coarse-grained models for PEG has enabled the simulation of increasingly large and complex systems, aiding in the rational design of new materials and drug delivery vehicles. nih.gov

Prospective Research Trajectories and Emerging Applications

Synergistic Integration with Click Chemistry and Bioorthogonal Reactions

The functional handles of Fmoc-N-amido-PEG36-acid can be readily modified to incorporate bioorthogonal functionalities, such as azides or alkynes, enabling its participation in "click chemistry" reactions. labinsights.nl These reactions are characterized by their high efficiency, specificity, and biocompatibility, making them ideal for complex biological environments. biochempeg.comopenpr.com

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal carboxylic acid of Fmoc-N-amido-PEG36-acid can be coupled to an amine-containing alkyne or azide. Following Fmoc deprotection, the newly exposed amine can be reacted with a corresponding azide- or alkyne-functionalized biomolecule, facilitating the formation of a stable triazole linkage. This strategy allows for the precise assembly of multicomponent systems, such as targeted drug delivery constructs or complex protein-peptide conjugates. peptide.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in living systems, SPAAC has emerged as a powerful alternative. biochempeg.com The Fmoc-N-amido-PEG36-acid linker can be functionalized with strained cyclooctynes, like dibenzocyclooctyne (DBCO), which react rapidly with azides without the need for a metal catalyst. This approach is particularly promising for in vivo imaging and therapeutic applications where biocompatibility is paramount.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: Another significant bioorthogonal reaction is the IEDDA reaction between tetrazines and strained alkenes (e.g., trans-cyclooctene, TCO). The versatile structure of Fmoc-N-amido-PEG36-acid allows for its derivatization with either a tetrazine or a strained alkene, opening up possibilities for extremely fast and selective bioconjugation, even within living organisms. researchgate.net

The integration of Fmoc-N-amido-PEG36-acid with these bioorthogonal reactions is a burgeoning area of research, with the potential to create highly specific and stable bioconjugates for a variety of applications.

Bioorthogonal Reaction Reactive Partners Key Advantages Potential Application with Fmoc-N-amido-PEG36-acid
CuAAC Azide + Terminal Alkyne (with Cu(I) catalyst)High efficiency, reliability, and formation of a stable triazole ring.Synthesis of complex bioconjugates in vitro, such as antibody-drug conjugates (ADCs) and functionalized nanoparticles.
SPAAC Azide + Strained Alkyne (e.g., DBCO, BCN)Copper-free, biocompatible, and fast reaction kinetics.In vivo imaging, targeted drug delivery, and cell surface labeling.
IEDDA Tetrazine + Strained Alkene (e.g., TCO)Extremely fast kinetics, high specificity, and bioorthogonal.Real-time tracking of biomolecules in living systems and rapid assembly of radiolabeled probes.

Exploration of Novel Conjugation Chemistries

Beyond established click chemistry, the functional groups of Fmoc-N-amido-PEG36-acid are amenable to a range of other emerging conjugation strategies. Research is ongoing to expand the repertoire of chemical reactions that can be used to modify this versatile linker, thereby broadening its applicability.

One area of exploration is the use of chemo- and site-selective modifications of proteins. acs.org For instance, the carboxylic acid of Fmoc-N-amido-PEG36-acid could be activated and targeted to specific lysine (B10760008) residues on a protein surface. Subsequent deprotection of the Fmoc group would then provide a unique handle for the attachment of a second molecule, enabling the creation of precisely defined protein conjugates with controlled stoichiometry and orientation.

Furthermore, advancements in linker technology, such as the development of cleavable linkers, can be combined with the Fmoc-N-amido-PEG36-acid backbone. semanticscholar.org This would allow for the controlled release of a conjugated molecule, such as a therapeutic agent, under specific physiological conditions (e.g., changes in pH or redox potential). This is particularly relevant for the design of next-generation drug delivery systems with enhanced efficacy and reduced off-target effects.

Development of Next-Generation Molecular Probes and Research Tools

Fmoc-N-amido-PEG36-acid is a valuable building block for the synthesis of sophisticated molecular probes and research tools designed to investigate complex biological processes. nih.gov Its long PEG spacer can be used to spatially separate different components of a probe, minimizing steric hindrance and preserving the function of each component.

Proteolysis-Targeting Chimeras (PROTACs): A prominent application of this linker is in the synthesis of PROTACs. medchemexpress.com These are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The Fmoc-N-amido-PEG36-acid serves as the linker connecting the target-binding ligand and the E3 ligase-binding ligand, with the length and flexibility of the PEG chain being critical for the formation of a productive ternary complex. medchemexpress.com

Peptide-Based Imaging Probes: The linker can be used to conjugate targeting peptides to imaging agents (e.g., fluorophores, radioisotopes). The hydrophilic PEG chain can improve the solubility and pharmacokinetic profile of the probe, leading to enhanced imaging contrast and sensitivity. nih.govlifetein.com Research is focused on developing probes with optimized linker lengths for specific biological targets. ed.ac.uknih.gov

Functionalized Nanomaterials: In a notable study, Fmoc-N-amido-PEG36-acid was used in the development of an engineered nanoplatform for chemotherapy. broadpharm.com The linker was used to attach a pH-responsive element and a targeting ligand to the surface of the nanoparticle, demonstrating its utility in creating multifunctional drug delivery systems.

Q & A

Basic Research Questions

Q. How is Fmoc-N-amido-PEG36-acid synthesized and characterized in academic settings?

  • Methodology : Synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The Fmoc group protects the amine during PEG conjugation, followed by acid cleavage for deprotection. Characterization involves nuclear magnetic resonance (NMR) to confirm PEG chain length and amide bond formation, high-performance liquid chromatography (HPLC) for purity assessment (>97%), and mass spectrometry (MS) to verify molecular weight (1,897.22 g/mol) .

Q. What is the role of Fmoc-N-amido-PEG36-acid in PROTAC design?

  • Methodology : This compound serves as a hydrophilic linker in proteolysis-targeting chimeras (PROTACs), connecting the E3 ligase ligand and target protein binder. The PEG36 spacer enhances solubility and reduces steric hindrance, improving ternary complex formation. Researchers should validate linker efficacy using cellular degradation assays (e.g., Western blotting) and compare with shorter PEG variants (e.g., PEG24) .

Q. How do researchers assess the purity and stability of Fmoc-N-amido-PEG36-acid?

  • Methodology : Purity is quantified via reverse-phase HPLC with UV detection (λ = 254 nm). Stability studies involve storing the compound under inert atmospheres (argon or nitrogen) at -20°C and monitoring degradation over time using LC-MS. Impurities such as free PEG or hydrolyzed Fmoc derivatives are identified via tandem MS .

Q. What safety protocols are recommended for handling Fmoc-N-amido-PEG36-acid?

  • Methodology : Use personal protective equipment (PPE), including nitrile gloves and lab coats. Work in a fume hood to avoid inhalation. Store the compound in a desiccator at -20°C to prevent hygroscopic degradation. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Advanced Research Questions

Q. How can the solubility of Fmoc-N-amido-PEG36-acid be optimized for in vivo applications?

  • Methodology : Solubility depends on PEG chain length and solvent polarity. For aqueous systems, dissolve in DMSO (≤10% v/v) and dilute in PBS. For hydrophobic environments, use co-solvents like acetonitrile. Compare solubility profiles of PEG36 with shorter analogs (e.g., PEG24) using dynamic light scattering (DLS) to assess aggregation .

Q. What experimental strategies address aggregation issues in PROTACs using PEG36 linkers?

  • Methodology : Aggregation can arise from PEG chain folding or hydrophobic interactions. Mitigate this by:

  • Introducing charged residues (e.g., lysine) near the linker.
  • Using size-exclusion chromatography (SEC) to isolate monomeric PROTAC species.
  • Testing buffer additives (e.g., Tween-20) during cellular assays .

Q. How does PEG chain length (e.g., PEG36 vs. PEG24) impact PROTAC-mediated protein degradation efficiency?

  • Methodology : Design a comparative study using isogenic PROTACs with varying PEG lengths. Quantify degradation efficiency via dose-response curves (DC50) and maximal degradation (Dmax) in target cells. Use surface plasmon resonance (SPR) to measure binding kinetics between PROTAC components and target proteins .

Q. What analytical techniques resolve contradictions in linker stability data under physiological conditions?

  • Methodology : Contradictions may arise from differences in assay pH or temperature. Use:

  • Circular dichroism (CD) : Monitor secondary structure changes in PEG-conjugated peptides.
  • Stability-indicating HPLC : Track degradation products in simulated biological fluids (e.g., PBS with serum).
  • Cryo-EM : Visualize PROTAC ternary complexes to assess linker flexibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.